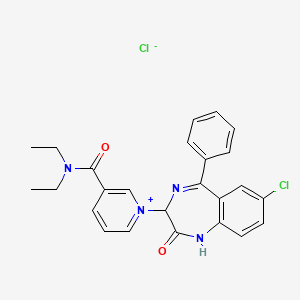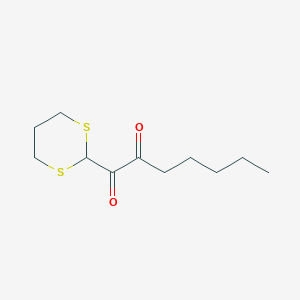
1-(1,3-Dithian-2-YL)heptane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-2-YL)heptane-1,2-dione is an organosulfur compound featuring a 1,3-dithiane ring attached to a heptane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione undergoes various chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithian-2-YL)heptane-1,2-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(1,3-Dithian-2-YL)heptane-1,2-dione exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, allowing for the formation of new carbon-carbon bonds. This property is exploited in umpolung reactions, where the compound acts as an acyl anion equivalent .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
56011-18-8 |
|---|---|
Molekularformel |
C11H18O2S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-(1,3-dithian-2-yl)heptane-1,2-dione |
InChI |
InChI=1S/C11H18O2S2/c1-2-3-4-6-9(12)10(13)11-14-7-5-8-15-11/h11H,2-8H2,1H3 |
InChI-Schlüssel |
ZBERTNJMUWTGOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(=O)C1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


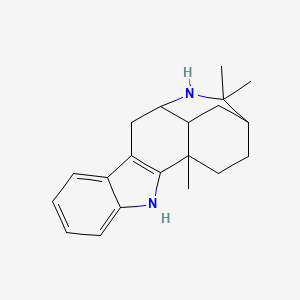

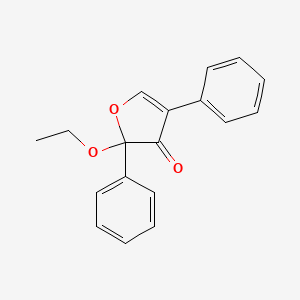
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)

![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
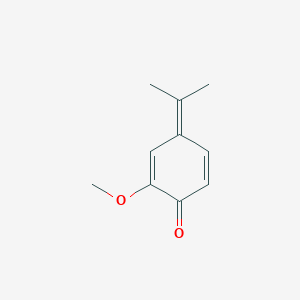
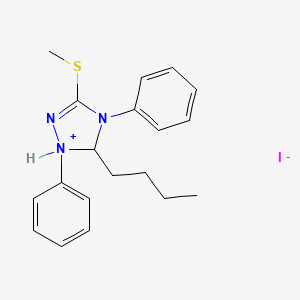
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
